4-(Phenylsulfonyl)-2-trifluoromethylaniline
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Overview
Description
4-(Phenylsulfonyl)-2-trifluoromethylaniline is an organic compound characterized by the presence of a phenylsulfonyl group and a trifluoromethyl group attached to an aniline backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfonyl)-2-trifluoromethylaniline typically involves the introduction of the phenylsulfonyl and trifluoromethyl groups onto an aniline derivative. One common method is the sulfonylation of 2-trifluoromethylaniline with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfonyl)-2-trifluoromethylaniline undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, secondary amines, and substituted aniline derivatives .
Scientific Research Applications
4-(Phenylsulfonyl)-2-trifluoromethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)-2-trifluoromethylaniline involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The trifluoromethyl group enhances the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfonyl)aniline: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
2-Trifluoromethylaniline: Lacks the phenylsulfonyl group, affecting its chemical behavior.
4-(Phenylsulfonyl)-2-methylaniline: Similar structure but with a methyl group instead of a trifluoromethyl group
Uniqueness
4-(Phenylsulfonyl)-2-trifluoromethylaniline is unique due to the combined presence of the phenylsulfonyl and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)11-8-10(6-7-12(11)17)20(18,19)9-4-2-1-3-5-9/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHQIFFEFWOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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